molecular formula C18H19NO5S B3002449 Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate CAS No. 874464-79-6

Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B3002449
CAS No.: 874464-79-6
M. Wt: 361.41
InChI Key: FINNCTZANHMDNO-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring:

  • 4,5-Dimethyl substituents on the thiophene ring, enhancing steric bulk and electronic effects.
  • A methyl ester group at the 3-position, influencing lipophilicity and metabolic stability.

The combination of these features suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic frameworks.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-9-11(3)25-17(14(9)18(21)22-4)19-16(20)15-10(2)23-12-7-5-6-8-13(12)24-15/h5-8,10,15H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINNCTZANHMDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylate group and a benzo[b][1,4]dioxine moiety. Its structural complexity suggests potential interactions with various biological targets.

Molecular Formula: C16_{16}H19_{19}N1_{1}O4_{4}S

Key Structural Components:

  • Thiophene ring
  • Dihydrobenzo[b][1,4]dioxine
  • Carboxamide functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiophene backbone.
  • Introduction of the carboxylate and amide functionalities.
  • Coupling with the benzo[b][1,4]dioxine derivative.

Research indicates that this compound may exhibit various biological activities through the following mechanisms:

  • Antioxidant Activity : Compounds similar to thiophenes have been noted for their ability to scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage.
  • Anti-inflammatory Properties : The presence of the carboxamide group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antitumor Effects : Preliminary studies suggest that derivatives of thiophene can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

StudyFindings
Demonstrated that thiophene-based compounds inhibit cell proliferation in various cancer cell lines.
Reported antioxidant properties in vitro, reducing oxidative stress markers significantly compared to controls.
Found that similar compounds activate PPARγ, enhancing insulin sensitivity which could be beneficial in diabetes management.

Pharmacological Applications

Due to its diverse biological activities, this compound may have applications in:

  • Antidiabetic Medications : By acting as a PPARγ agonist.
  • Cancer Therapeutics : As a potential chemotherapeutic agent targeting specific tumor types.
  • Anti-inflammatory Drugs : To manage chronic inflammatory conditions.

Scientific Research Applications

The compound Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C18H19NO5S
  • CAS Number : 874464-79-6
  • Molecular Weight : 357.41 g/mol

Structure

The structure of the compound features a thiophene ring, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological pathways.

Case Studies

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of thiophene have been studied for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.
  • Antiviral Properties : The compound's structural similarity to known antiviral agents suggests it could inhibit viral replication. Studies on related compounds have demonstrated effectiveness against viruses such as HIV and Hepatitis C.

Drug Development

The compound can serve as a lead structure in drug development due to its unique molecular features. Its ability to modulate biological targets can be explored through:

  • Structure-Activity Relationship (SAR) studies to optimize efficacy and reduce toxicity.
  • Development of prodrugs that enhance bioavailability.

The compound can be utilized in high-throughput screening assays to identify new biological activities. Its diverse functional groups allow it to interact with various targets, making it suitable for:

  • Screening against enzyme inhibitors.
  • Evaluating receptor binding affinities.

Data Table: Potential Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThiophene derivativesInduction of apoptosis in cancer cells
AntiviralSimilar dioxine compoundsInhibition of viral replication
Enzyme InhibitionVarious analogsModulation of enzyme activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

(a) Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxylate
  • Key Differences: Ester group: Ethyl vs. methyl ester (target compound), affecting molecular weight (326.48 vs. ~312 g/mol) and lipophilicity. Amide substituent: Cyanoacetamido (electron-withdrawing) vs. dihydrodioxine carboxamido (electron-rich due to oxygen atoms).
  • Synthesis: Prepared via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, yielding intermediates for Knoevenagel condensations .
  • Biological Relevance: The cyano group may enhance reactivity in nucleophilic additions, whereas the dihydrodioxine in the target compound could improve binding to oxygen-dependent enzymes.
(b) Ethyl 4,5-Dimethyl-2-(4-Nitrobenzamido)Thiophene-3-Carboxylate
  • Key Differences: Amide substituent: Nitrobenzamido (strongly electron-withdrawing) vs. dihydrodioxine carboxamido.
  • Applications : Nitro-substituted analogs are often explored for antimicrobial activity, but the dihydrodioxine variant may offer reduced toxicity and improved solubility .

Variations in the Amide-Linked Moieties

(a) Methyl 4,5-Dimethyl-2-(3-Methylpiperidine-1-Carbothioamido)Thiophene-3-Carboxylate
  • Key Differences :
    • Amide type : Carbothioamido (C=S) vs. carboxamido (C=O) in the target compound.
    • Substituent : Piperidine (flexible, nitrogen-containing) vs. rigid dihydrodioxine.
  • Implications : The thioamide group may enhance metal chelation, whereas the dihydrodioxine’s oxygen atoms could improve water solubility .
(b) Ethyl 2-Amino-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Key Differences: Ring saturation: Tetrahydrobenzo[b]thiophene (saturated) vs. aromatic thiophene in the target compound. Functional groups: Free amino group vs. carboxamido.
  • Biological Activity : Saturated analogs are studied for anti-inflammatory properties, while the target compound’s aromaticity may favor π-π stacking in enzyme inhibition .

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